Benzene, 1,2-dimethoxy-4-nitroso-

Description

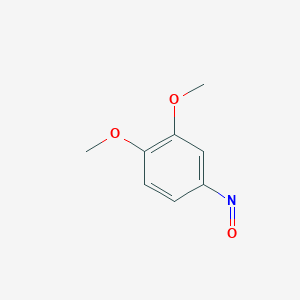

Benzene, 1,2-dimethoxy-4-nitroso- (C₈H₈NO₃) is a nitroso-substituted aromatic compound with two methoxy (-OCH₃) groups at the 1,2-positions and a nitroso (-NO) group at the 4-position of the benzene ring. Nitroso compounds are characterized by their reactivity, dimerization tendencies, and roles in biological and synthetic chemistry . The nitroso group’s electron-withdrawing nature contrasts with the electron-donating methoxy groups, creating a polarizable aromatic system that may influence solubility, stability, and reactivity.

Properties

CAS No. |

87587-64-2 |

|---|---|

Molecular Formula |

C8H9NO3 |

Molecular Weight |

167.16 g/mol |

IUPAC Name |

1,2-dimethoxy-4-nitrosobenzene |

InChI |

InChI=1S/C8H9NO3/c1-11-7-4-3-6(9-10)5-8(7)12-2/h3-5H,1-2H3 |

InChI Key |

MORJMNOGOVHHKB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)N=O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Benzene, 1,2-dimethoxy-4-nitroso- can be achieved through several methods:

Reduction of Nitro Precursors: One common method involves the reduction of nitro precursors.

Oxidation of Amino Precursors: Another method involves the oxidation of amino precursors.

Direct Nitrosation: Direct nitrosation of 1,2-dimethoxybenzene using nitrosating agents such as nitrosyl chloride (NOCl) can also yield Benzene, 1,2-dimethoxy-4-nitroso-.

Chemical Reactions Analysis

Scientific Research Applications

Benzene, 1,2-dimethoxy-4-nitroso- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1,2-dimethoxy-4-nitroso- involves its interaction with molecular targets and pathways:

Electrophilic Aromatic Substitution: The compound undergoes electrophilic aromatic substitution reactions, where the nitroso group acts as an electrophile and reacts with nucleophiles on the benzene ring.

Redox Reactions: The nitroso group can participate in redox reactions, where it can be reduced to an amino group or oxidized to a nitro group.

Comparison with Similar Compounds

Comparison with Similar Compounds

Nitro vs. Nitroso Derivatives

- 1,2-Dimethoxy-4-nitrobenzene (C₈H₉NO₄, CAS 709-09-1): Replaces the nitroso group with a nitro (-NO₂) group. Key Differences:

- Stability : Nitro derivatives are more stable due to lower susceptibility to oxidation and dimerization compared to nitroso compounds .

- Reactivity : Nitroso groups participate in electrophilic substitution and nitrosation reactions, whereas nitro groups are less reactive but stronger electron-withdrawing substituents .

- Molecular Weight : 183.16 g/mol (nitro) vs. ~181.15 g/mol (estimated for nitroso).

Substituent Variations

- 4-Ethenyl-1,2-dimethoxybenzene (C₁₀H₁₂O₂, CAS 6380-23-0):

- Substitutes the nitroso group with a vinyl (-CH=CH₂) group.

- Key Differences :

- Electronic Effects : The vinyl group is electron-donating via conjugation, contrasting with the electron-withdrawing nitroso group. This alters redox behavior and aromatic ring polarization .

- Boiling Point : Reported at 395.7 K (0.013 bar), likely lower than nitroso analogs due to reduced polarity .

Positional Isomers and Functional Group Variations

- Key Differences:

- Substituent Position : Ortho-dimethoxy groups in the target compound enhance steric hindrance and may reduce solubility compared to para-substituted analogs.

- Polarity : Additional methoxy groups increase hydrophilicity .

Complex Derivatives

- Benzenamine, N-Ethyl-N-[2-(4-Methoxyphenoxy)ethyl]-4-nitroso- (C₁₇H₂₀N₂O₃, CAS 142019-15-6): Features a nitroso group on a tertiary amine-substituted benzene ring. Key Differences:

- Molecular Weight : 300.35 g/mol vs. ~181.15 g/mol for the target compound.

- Reactivity : The amine backbone may stabilize the nitroso group via resonance, reducing dimerization tendencies .

Data Tables

Research Findings

- Synthetic Challenges : Nitroso compounds require controlled conditions (e.g., low temperatures, inert atmospheres) to prevent oxidation to nitro derivatives or isomerization .

- Applications : Nitrosobenzene derivatives are used in dyes, pharmaceuticals, and as intermediates in organic synthesis .

Notes

- Data Limitations : Specific physical properties (e.g., melting point, solubility) for 1,2-dimethoxy-4-nitrosobenzene are unavailable in the provided evidence.

- Safety Considerations: Nitroso compounds may exhibit mutagenic or carcinogenic properties, warranting careful handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.